PROTAC RIPK degrader-6

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

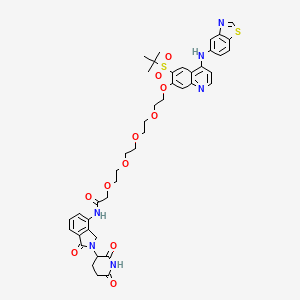

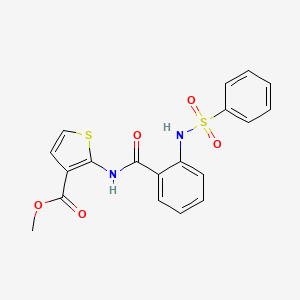

PROTAC RIPK-Degrader-6 ist eine Verbindung, die entwickelt wurde, um die Rezeptor-interagierende Proteinkinase (RIPK) durch die Proteolyse-Targeting-Chimäre (PROTAC)-Technologie anzugreifen und abzubauen. Diese Verbindung basiert auf einem Cereblon-Liganden und ist speziell dafür konzipiert, die RIPK2-Kinase durch Verknüpfung eines RIPK2-Kinasinhibitors mit einem Cereblon-Binder abzubauen .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von PROTAC RIPK-Degrader-6 beinhaltet die Konjugation eines RIPK2-Kinasinhibitors mit einem Cereblon-Binder über einen Linker. Die spezifischen Synthesewege und Reaktionsbedingungen sind proprietär und werden nicht vollständig im öffentlichen Bereich offengelegt. Der allgemeine Ansatz beinhaltet die folgenden Schritte:

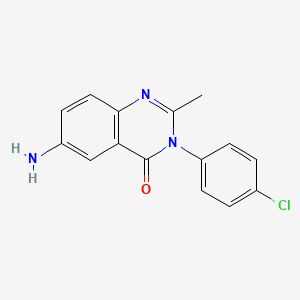

Synthese des RIPK2-Kinasinhibitors: Dieser Schritt beinhaltet die Herstellung des Kinasinhibitors unter Verwendung von Standard-Organosynthesetechniken.

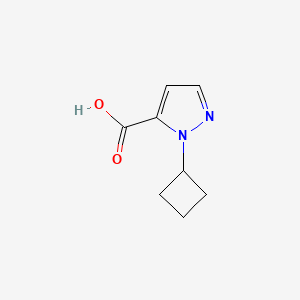

Synthese des Cereblon-Binders: Der Cereblon-Binder wird separat synthetisiert.

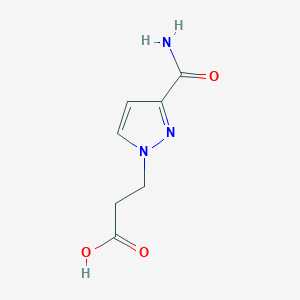

Linker-Anbindung: Ein Linker wird an den RIPK2-Kinasinhibitor angehängt.

Industrielle Produktionsverfahren

Industrielle Produktionsverfahren für PROTAC RIPK-Degrader-6 sind nicht weit verbreitet. Die Verbindung wird hauptsächlich für Forschungszwecke verwendet, und großtechnische Produktionsverfahren sind wahrscheinlich Eigentum der Unternehmen, die diese Verbindungen entwickeln .

Analyse Chemischer Reaktionen

Arten von Reaktionen

PROTAC RIPK-Degrader-6 durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Substitutionsreaktionen: Während der Synthese werden Substitutionsreaktionen verwendet, um den Linker an den RIPK2-Kinasinhibitor und den Cereblon-Binder zu binden.

Konjugationsreaktionen: Der letzte Schritt beinhaltet die Konjugation des mit einem Linker verbundenen RIPK2-Kinasinhibitors mit dem Cereblon-Binder.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien und Bedingungen, die bei der Synthese von PROTAC RIPK-Degrader-6 verwendet werden, umfassen:

Organische Lösungsmittel: Wie Dimethylsulfoxid (DMSO) zum Lösen der Verbindungen.

Katalysatoren: Verschiedene Katalysatoren können verwendet werden, um die Reaktionen zu erleichtern.

Schutzgruppen: Zum Schutz von funktionellen Gruppen während der Synthese.

Hauptsächlich gebildete Produkte

Das Hauptprodukt, das aus diesen Reaktionen entsteht, ist das endgültige PROTAC-Molekül, PROTAC RIPK-Degrader-6, das entwickelt wurde, um die RIPK2-Kinase abzubauen .

Wissenschaftliche Forschungsanwendungen

PROTAC RIPK-Degrader-6 hat mehrere wissenschaftliche Forschungsanwendungen, darunter:

Chemie: Wird als chemische Sonde verwendet, um den Abbau der RIPK2-Kinase zu untersuchen.

Biologie: Hilft beim Verständnis der Rolle der RIPK2-Kinase in verschiedenen biologischen Prozessen.

Industrie: Wird bei der Entwicklung neuer Medikamente und Therapeutika verwendet, die auf die RIPK2-Kinase abzielen.

Wirkmechanismus

Der Wirkmechanismus von PROTAC RIPK-Degrader-6 beinhaltet die Bildung eines ternären Komplexes zwischen dem Zielprotein (RIPK2-Kinase), dem PROTAC-Molekül und einer E3-Ubiquitin-Ligase (Cereblon). Dieser Komplex erleichtert die Ubiquitinierung des Zielproteins, was zu dessen Abbau durch das Proteasom führt. Das PROTAC-Molekül wirkt katalytisch, das heißt, es kann recycelt werden, um mehrere Kopien der RIPK2-Kinase anzugreifen .

Wissenschaftliche Forschungsanwendungen

PROTAC RIPK degrader-6 has several scientific research applications, including:

Chemistry: Used as a chemical probe to study the degradation of RIPK2 kinase.

Biology: Helps in understanding the role of RIPK2 kinase in various biological processes.

Industry: Used in the development of new drugs and therapeutic agents targeting RIPK2 kinase.

Wirkmechanismus

The mechanism of action of PROTAC RIPK degrader-6 involves the formation of a ternary complex between the target protein (RIPK2 kinase), the PROTAC molecule, and an E3 ubiquitin ligase (cereblon). This complex facilitates the ubiquitination of the target protein, leading to its degradation by the proteasome. The PROTAC molecule acts catalytically, meaning it can be recycled to target multiple copies of the RIPK2 kinase .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- PROTAC RIPK-Degrader-1

- PROTAC RIPK-Degrader-2

- PROTAC RIPK-Degrader-3

Einzigartigkeit

PROTAC RIPK-Degrader-6 ist einzigartig aufgrund seines spezifischen Designs, das auf die RIPK2-Kinase mit hoher Selektivität und Potenz abzielt. Es basiert auf einem Cereblon-Liganden, der es von anderen PROTAC-Molekülen unterscheidet, die möglicherweise verschiedene E3-Ligase-Liganden verwenden .

Eigenschaften

IUPAC Name |

2-[2-[2-[2-[2-[4-(1,3-benzothiazol-5-ylamino)-6-tert-butylsulfonylquinolin-7-yl]oxyethoxy]ethoxy]ethoxy]ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H48N6O11S2/c1-43(2,3)62(54,55)38-22-29-32(46-27-7-9-37-34(21-27)45-26-61-37)11-12-44-33(29)23-36(38)60-20-19-58-16-15-56-13-14-57-17-18-59-25-40(51)47-31-6-4-5-28-30(31)24-49(42(28)53)35-8-10-39(50)48-41(35)52/h4-7,9,11-12,21-23,26,35H,8,10,13-20,24-25H2,1-3H3,(H,44,46)(H,47,51)(H,48,50,52) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRZGXSNAXRPPFI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)S(=O)(=O)C1=CC2=C(C=CN=C2C=C1OCCOCCOCCOCCOCC(=O)NC3=CC=CC4=C3CN(C4=O)C5CCC(=O)NC5=O)NC6=CC7=C(C=C6)SC=N7 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H48N6O11S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

889.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-cyano-2-fluorophenyl)(methyl)amino]acetic acid hydrochloride](/img/structure/B2514990.png)

![1-[4-(3-methoxyphenyl)-1H-imidazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B2514995.png)

![2-({8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2515007.png)